molecular formula C14H24N4O2 B11034511 1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one

1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one

Cat. No.: B11034511
M. Wt: 280.37 g/mol
InChI Key: NSXIRAIAKVXGIH-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one is a synthetic organic compound characterized by its unique structure, which includes two piperazine rings and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized by reacting piperazine with methyl iodide under basic conditions.

    Aldol Condensation: The next step involves the aldol condensation of 4-methylpiperazine with an appropriate aldehyde, such as acetaldehyde, to form the intermediate compound.

    Final Coupling: The intermediate is then coupled with another piperazine derivative through a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition, particularly adenosine deaminase, which plays a role in purine metabolism.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as adenosine deaminase, affecting purine metabolism.

    Receptor Binding: It may interact with certain receptors in the nervous system, influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-buten-1-one: Similar structure but with a butenone moiety.

    1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-penten-1-one: Contains a pentenone moiety.

Uniqueness

1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one is unique due to its specific combination of piperazine rings and a propenone moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C14H24N4O2/c1-3-13(19)17-10-6-16(7-11-17)12-14(20)18-8-4-15(2)5-9-18/h3H,1,4-12H2,2H3

InChI Key

NSXIRAIAKVXGIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)C=C

Origin of Product

United States

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